Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]-
Description
Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine group attached to a nitrophenyl and a trimethoxyphenyl group through a methylene bridge
Properties
CAS No. |
61736-70-7 |
|---|---|
Molecular Formula |
C22H20N2O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-phenyl-1-(2,4,6-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C22H20N2O5/c1-27-16-13-19(28-2)21(20(14-16)29-3)22(23-15-9-5-4-6-10-15)17-11-7-8-12-18(17)24(25)26/h4-14H,1-3H3 |
InChI Key |
LGDLOYDIDOVUTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=NC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- typically involves the condensation reaction between benzenamine and an appropriate aldehyde or ketone derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. Common reagents used in this synthesis include hydrochloric acid, sulfuric acid, or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Formation of Reactive Intermediates: Generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Benzenamine, N-[(2-nitrophenyl)(2,4,6-trimethoxyphenyl)methylene]- can be compared with other similar compounds, such as:
Benzenamine, N-[(2-methoxyphenyl)methylene]-: Differing by the presence of a methoxy group instead of a nitro group.
Benzenamine, N-[(4-nitrophenyl)methylene]-: Differing by the position of the nitro group on the phenyl ring.
Benzenamine, N-methyl-4-nitro-: Differing by the presence of a methyl group on the nitrogen atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
